Molar Heat Capacity of CdTa2O6 Exceeds CdNb2O6 by 2.0% at 298.15 K
Direct DSC measurement of molar heat capacity at 298.15 K reveals that CdTa2O6 (179.650 J K⁻¹ mol⁻¹) exhibits a 2.0% higher value than its niobium analog CdNb2O6 (176.111 J K⁻¹ mol⁻¹) [1]. Both compounds were measured under identical conditions across the 323–1273 K range, and the CdTa2O6 data show good agreement with the Neumann–Kopp rule up to 1000 K [1].
| Evidence Dimension | Molar heat capacity Cp,m° at 298.15 K |
|---|---|
| Target Compound Data | 179.650 J K⁻¹ mol⁻¹ (CdTa2O6) |
| Comparator Or Baseline | 176.111 J K⁻¹ mol⁻¹ (CdNb2O6) |
| Quantified Difference | +3.539 J K⁻¹ mol⁻¹ (+2.0%) |
| Conditions | Solid-state synthesized oxides measured by DSC; temperature range 323–1273 K; Cp,m°(298.15) extrapolated from fit. |
Why This Matters
Higher heat capacity implies greater thermal buffering capability, which directly influences thermal management design margins in phosphor-converted LEDs or high-temperature reactor control elements.
- [1] M. İlhan, 'Heat capacities and thermodynamic functions of CdNb2O6 and CdTa2O6', Journal of Thermal Analysis and Calorimetry, vol. 147, pp. 12383–12389, 2022. DOI: 10.1007/s10973-022-11490-6. View Source
